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molecular formula C6H11ClO3 B1631337 1-Chloroethyl Isopropyl Carbonate CAS No. 98298-66-9

1-Chloroethyl Isopropyl Carbonate

Cat. No. B1631337
M. Wt: 166.6 g/mol
InChI Key: XPTPAIJDVFQPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993614B2

Procedure details

In a manner similar to the method described in Example 3, 1-chloroethyl chloroformate (Oakwood Products, 1.99 g, 1.5 mL, 13.9 mmol) was reacted with 2-propanol (785 mg, 1 mL, 13.0 mmol) and pyridine (1.27 g, 1.3 mL, 16.1 mmol) in methylene chloride (11 mL) at room temperature for 4 h to give 1-chloroethyl isopropyl carbonate. A portion of 1-chloroethyl isopropyl carbonate (221.6 mg, 1.33 mmol) was then reacted with chiral 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoic acid (150.3 mg, 244 μmol) in the presence of cesium carbonate (478 mg, 1.47 mmol) in dimethylformamide (5 mL) overnight to give, after flash chromatography purification (hexane/ethyl acetate, 80/20 to 20/80), 1-(isopropoxycarbonyloxy)ethyl 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoate (134.4 mg, 73% yield). MS (ES+) m/z calcd. for C37H40Cl2F2N3O7: [(M+H)+]: 746, found: 746
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH:5]([Cl:7])[CH3:6])=[O:3].[CH3:8][CH:9]([OH:11])[CH3:10].N1C=CC=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:11][CH:9]([CH3:10])[CH3:8])[O:4][CH:5]([Cl:7])[CH3:6]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC(C)Cl)(OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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